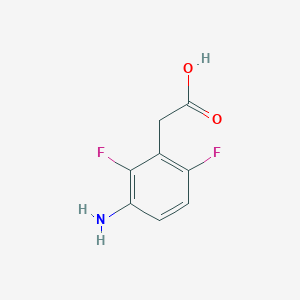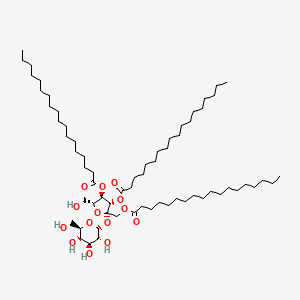
2-Cyclopropyl-2-methyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-2-methyl-1,3-dioxolane: is a heterocyclic acetal with the chemical formula C₆H₁₀O₂ . It is related to tetrahydrofuran (THF) but differs by having an oxygen atom in place of the methylene group at the 2-position. The corresponding saturated 6-membered C₄O₂ rings are called dioxanes .
Méthodes De Préparation
There are several synthetic routes to prepare 2-Cyclopropyl-2-methyl-1,3-dioxolane:
Acetalization of Aldehydes: Aldehydes can be reacted with ethylene glycol to form dioxolanes. For example
Ketalization of Ketones: Ketones can also undergo ketalization with ethylene glycol to yield dioxolanes.
In industrial production, this compound may be synthesized on a larger scale using optimized conditions and catalysts.
Analyse Des Réactions Chimiques
2-Cyclopropyl-2-methyl-1,3-dioxolane can participate in various reactions:
Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back to the corresponding aldehyde or ketone.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Protection of Carbonyl Groups: Dioxolanes are used as protecting groups for carbonyl compounds during synthetic transformations.
Common reagents include acids (for hydrolysis) and reducing agents (for reduction).
Applications De Recherche Scientifique
This compound finds applications in:
Solvent: It serves as a solvent due to its stability and low toxicity.
Polyacetals: It acts as a co-monomer in polyacetals, contributing to polymer properties.
Mécanisme D'action
The specific mechanism of action for 2-Cyclopropyl-2-methyl-1,3-dioxolane depends on its context (e.g., as a solvent or in polymerization). Further research is needed to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
While 2-Cyclopropyl-2-methyl-1,3-dioxolane is unique in its structure, it shares similarities with other dioxolanes and tetrahydrofurans. Notable similar compounds include tetrahydrofuran (THF) and 1,3-dioxolane .
Propriétés
Numéro CAS |
766-24-5 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
2-cyclopropyl-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C7H12O2/c1-7(6-2-3-6)8-4-5-9-7/h6H,2-5H2,1H3 |
Clé InChI |
ADUYNUPCONSLJA-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)
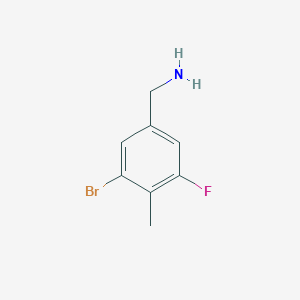
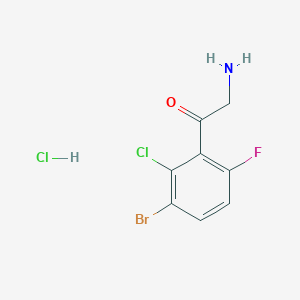
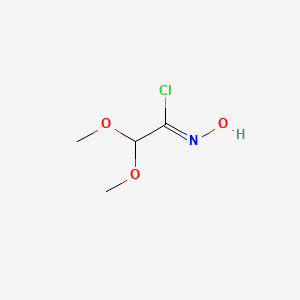
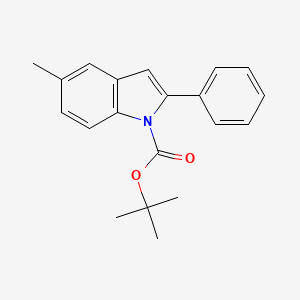
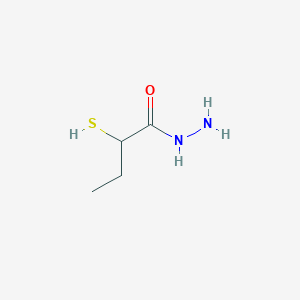

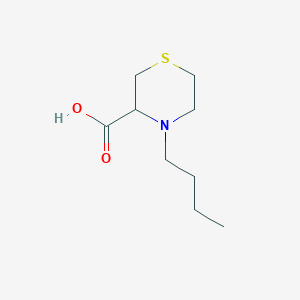

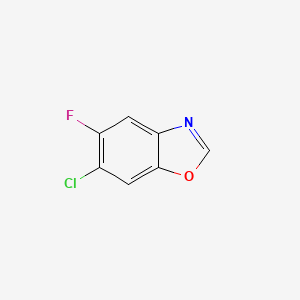
![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)

